4,5,6-Trimethoxy-2-nitro-1-benzofuran
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Overview
Description
4,5,6-Trimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
The synthesis of 4,5,6-Trimethoxy-2-nitrobenzofuran can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid.
Condensation Reactions: Condensation of salicylic aldehydes with bromonitromethane followed by cyclization can produce nitrobenzofuran derivatives.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the desired nitrobenzofuran.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4,5,6-Trimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6-Trimethoxy-2-nitrobenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxy-2-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
4,5,6-Trimethoxy-2-nitrobenzofuran can be compared with other similar compounds, such as:
3,5,6-Trimethyl-2-nitrobenzofuran: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Methoxy-2-nitronaphtho[2,1-b]furan: This compound is known for its strong mutagenic properties, highlighting the diverse biological activities of nitrobenzofuran derivatives.
Properties
CAS No. |
65162-23-4 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4,5,6-trimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C11H11NO6/c1-15-8-5-7-6(4-9(18-7)12(13)14)10(16-2)11(8)17-3/h4-5H,1-3H3 |
InChI Key |
VRZAEWFFJIWYCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(OC2=C1)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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